molecular formula C13H14O4 B14496185 Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate CAS No. 64179-68-6

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate

Katalognummer: B14496185
CAS-Nummer: 64179-68-6
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: XPTFYPXZSZRGJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is an organic compound that belongs to the class of benzodioxins. It features a benzodioxin ring fused with an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate typically involves the reaction of 1,4-benzodioxane with ethyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Wirkmechanismus

The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The benzodioxin ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate
  • 1,4-Benzodioxan-2-carboxylic acid ethyl ester
  • 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid ethyl ester

Uniqueness

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications .

Eigenschaften

CAS-Nummer

64179-68-6

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)prop-2-enoate

InChI

InChI=1S/C13H14O4/c1-2-15-13(14)8-7-10-9-16-11-5-3-4-6-12(11)17-10/h3-8,10H,2,9H2,1H3

InChI-Schlüssel

XPTFYPXZSZRGJP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CC1COC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.